An In-Depth Technical Guide to 1-Boc-4-(2-Methoxyethylamino)piperidine: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Boc-4-(2-Methoxyethylamino)piperidine: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-Boc-4-(2-methoxyethylamino)piperidine, a versatile heterocyclic building block pivotal in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, a robust synthetic pathway, detailed characterization, and its strategic importance in the design of novel therapeutics.
Introduction: The Strategic Value of the 4-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3]
The compound 1-Boc-4-(2-methoxyethylamino)piperidine, also known as tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate, combines three key structural features that underpin its utility:
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The Piperidine Core: Provides a robust, three-dimensional framework.
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The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that prevents the piperidine nitrogen from engaging in unwanted side reactions. Its presence is essential for controlled, regioselective functionalization of the molecule and can be cleanly removed under acidic conditions to allow for further modification at the 1-position.
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The 4-(2-Methoxyethylamino) Substituent: This side chain introduces a secondary amine, a hydrogen bond donor and acceptor, and a flexible ether linkage. These features can be crucial for establishing key binding interactions with a protein target, improving pharmacokinetic properties such as solubility, and fine-tuning the overall polarity of a drug candidate.
This guide will elucidate the synthesis and properties of this valuable intermediate, providing the technical foundation necessary for its effective application in research and development.
Physicochemical and Structural Properties
The fundamental properties of 1-Boc-4-(2-methoxyethylamino)piperidine are summarized below. This data is essential for planning synthetic reactions, purification, and formulation studies.
| Property | Value | Source |
| CAS Number | 710972-40-0 | [4] |
| Molecular Formula | C₁₃H₂₆N₂O₃ | [4] |
| Molecular Weight | 258.36 g/mol | [4] |
| IUPAC Name | tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate | [4] |
| Density | 1.03 g/cm³ | [4] |
| Boiling Point | 337.6 °C at 760 mmHg | [4] |
| Flash Point | 158 °C | [4] |
| Refractive Index | 1.484 | [4] |
Synthesis via Reductive Amination: A Self-Validating Protocol
The most logical and widely employed method for synthesizing 4-aminopiperidine derivatives is through the reductive amination of a 4-piperidone precursor. This one-pot reaction is highly efficient and offers excellent control over the final product. The causality behind this choice lies in its reliability and the commercial availability of the starting materials.
The synthesis of 1-Boc-4-(2-methoxyethylamino)piperidine proceeds via the reaction of N-Boc-4-piperidone (1) with 2-methoxyethylamine (2) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-based reducing agent to yield the target compound (3) .
Caption: Synthetic workflow for 1-Boc-4-(2-methoxyethylamino)piperidine.
Step-by-Step Experimental Protocol
This protocol is based on well-established procedures for the reductive amination of N-Boc-4-piperidone, ensuring high trustworthiness and reproducibility. A particularly relevant analogue is the synthesis of tert-butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate, which follows a similar pathway.
Materials:
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N-Boc-4-piperidone (1.0 eq)
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2-Methoxyethylamine (1.1 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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1,2-Dichloroethane (DCE) (to make a 0.2 M solution)
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Acetic Acid (catalytic amount, ~0.1 eq)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Dichloromethane (DCM) for extraction
Procedure:
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Imine Formation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE). Add 2-methoxyethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the reaction mixture at room temperature for 1-2 hours. The acid catalyzes the formation of the key iminium ion intermediate.
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Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it will not reduce the ketone starting material but readily reduces the iminium ion.[1] Allow the reaction to stir at room temperature for 12-18 hours.
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Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Final Purification: If necessary, the crude oil can be purified by flash column chromatography on silica gel to afford the final product, 1-Boc-4-(2-methoxyethylamino)piperidine, as a pure oil or solid.
Structural Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be reliably predicted based on its constituent functional groups and extensive data from analogous structures.
Caption: Key analytical techniques for structural validation.
Predicted Spectroscopic Signatures:
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¹H NMR (Proton NMR):
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Boc Group: A characteristic sharp singlet integrating to 9 protons will appear around δ 1.45 ppm.
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Piperidine Ring Protons: A series of multiplets will be observed between δ 1.2-1.9 ppm (axial protons) and δ 2.7-4.2 ppm (equatorial and alpha-to-nitrogen protons).
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Methoxyethyl Group: A singlet for the methoxy (-OCH₃) protons will appear around δ 3.35 ppm. The two methylene groups (-CH₂CH₂-) will present as triplets or complex multiplets between δ 2.7-3.6 ppm.
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N-H Proton: A broad singlet, typically around δ 1.5-3.0 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR):
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Boc Group: The quaternary carbon of the t-butyl group will appear around δ 28.4 ppm, and the carbonyl carbon (-C=O) will be found near δ 154.8 ppm. The C(CH₃)₃ carbon will be near δ 79.5 ppm.
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Piperidine Ring Carbons: Signals for the piperidine carbons will appear in the range of δ 30-55 ppm.
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Methoxyethyl Group: The methoxy carbon (-OCH₃) will be around δ 59.0 ppm, and the two methylene carbons will appear in the δ 50-72 ppm range.
-
-
Mass Spectrometry (MS):
-
Using electrospray ionization in positive mode (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 259.37. Another common adduct could be the sodium adduct [M+Na]⁺ at m/z 281.35.
-
-
Infrared (IR) Spectroscopy:
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N-H Stretch: A moderate, single peak around 3300-3400 cm⁻¹.
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C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region.
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Boc Carbonyl Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹. This is a key diagnostic peak.
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C-O Stretch: A strong band in the 1100-1170 cm⁻¹ region, corresponding to the ether and carbamate C-O bonds.
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Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-Boc-4-(2-methoxyethylamino)piperidine lies in its application as a versatile intermediate for creating more complex molecules with therapeutic potential. The Boc-protected nitrogen at position 1 allows for the selective modification of the secondary amine at position 4, while the Boc group can be removed later to functionalize the piperidine nitrogen. This orthogonal protection strategy is a cornerstone of modern synthetic chemistry.
Derivatives of the 4-aminopiperidine scaffold are integral to a wide range of therapeutic classes:
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Kinase Inhibitors: The piperidine scaffold can serve as a solvent-exposed moiety to improve solubility and pharmacokinetic properties of small molecule kinase inhibitors used in oncology.
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GPCR Modulators: Many agonists and antagonists for GPCRs, including opioid, dopamine, and serotonin receptors, incorporate a 4-aminopiperidine core to achieve the necessary orientation for receptor binding. The analgesic properties of many piperidine derivatives are well-documented.[5]
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Antiviral and Antibacterial Agents: The scaffold is used to build molecules that can disrupt viral replication or bacterial cell wall synthesis.
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CNS-Active Agents: The physicochemical properties of the piperidine ring often allow molecules to cross the blood-brain barrier, making this scaffold a common feature in drugs targeting the central nervous system.[2][3]
The 2-methoxyethylamino side chain specifically offers a unique combination of polarity and flexibility, allowing medicinal chemists to probe interactions within a binding pocket that may not be accessible with simpler alkyl or aryl substituents. It can act as a hydrogen bond acceptor (ether oxygen) and donor/acceptor (secondary amine), providing multiple points for target engagement.
Conclusion
1-Boc-4-(2-methoxyethylamino)piperidine is a high-value chemical intermediate whose structure is strategically designed for utility in drug discovery. The robust and reliable synthesis via reductive amination makes it readily accessible for research. Its orthogonal protection scheme, combined with the versatile functionality of the 4-position side chain, provides medicinal chemists with a powerful tool for constructing novel and complex molecular architectures. A thorough understanding of its synthesis, characterization, and the strategic rationale for its use is essential for any scientist working at the forefront of pharmaceutical development.
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]
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Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
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Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. Retrieved from [Link]
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Naeem, S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Retrieved from [Link]
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Chemdad. (n.d.). 4-(2-methoxyethylamino)piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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